
3-(3-Chloro-2-methylpropyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-2-methylpropyl)oxane is an organic compound with the molecular formula C₉H₁₇ClO It is a derivative of oxane, featuring a chloro-substituted alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylpropyl)oxane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with oxirane under acidic or basic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the ring-opening of oxirane and subsequent formation of the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to achieve high yields and purity, often incorporating distillation or crystallization steps to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-2-methylpropyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 3-(3-hydroxy-2-methylpropyl)oxane, 3-(3-amino-2-methylpropyl)oxane, or 3-(3-mercapto-2-methylpropyl)oxane.
Oxidation: Formation of 3-(3-chloro-2-methylpropyl)oxanone or 3-(3-chloro-2-methylpropyl)oxanoic acid.
Reduction: Formation of 3-(3-methylpropyl)oxane or 3-(3-hydroxy-2-methylpropyl)oxane.
Aplicaciones Científicas De Investigación
3-(3-Chloro-2-methylpropyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-2-methylpropyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, altering the activity of target molecules. The oxane ring provides structural stability and influences the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chloro-2-methylpropyl)oxirane: Similar structure but with an oxirane ring instead of oxane.
3-(3-Chloro-2-methylpropyl)butane: Lacks the oxane ring, making it less reactive in certain reactions.
3-(3-Chloro-2-methylpropyl)cyclohexane: Contains a cyclohexane ring, leading to different chemical properties.
Uniqueness
3-(3-Chloro-2-methylpropyl)oxane is unique due to its combination of a chloro-substituted alkyl chain and an oxane ring. This structure imparts specific reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H17ClO |
|---|---|
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
3-(3-chloro-2-methylpropyl)oxane |
InChI |
InChI=1S/C9H17ClO/c1-8(6-10)5-9-3-2-4-11-7-9/h8-9H,2-7H2,1H3 |
Clave InChI |
BYQBQOMDMGMHGP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCOC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



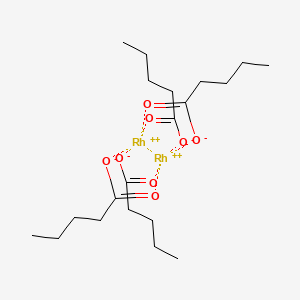
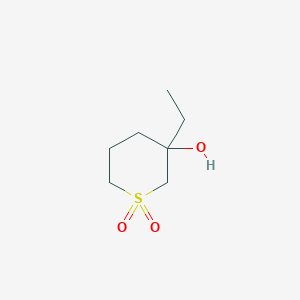
![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
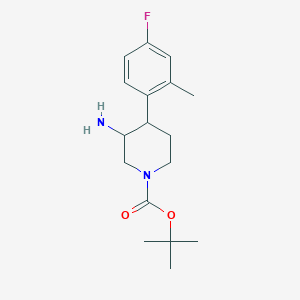
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)
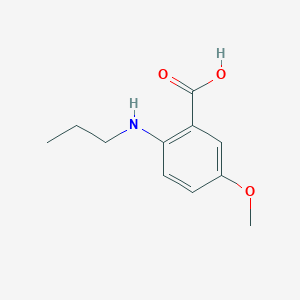
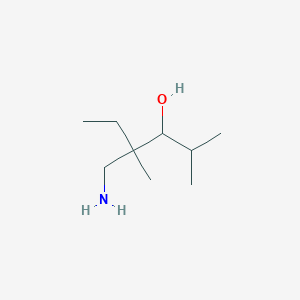
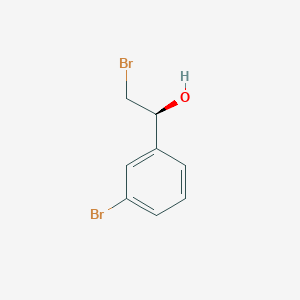
![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)
![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)
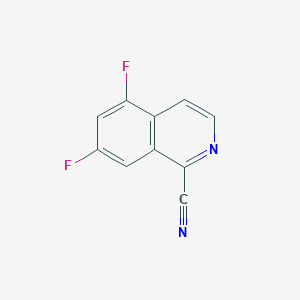
![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)
